5-Hydroxy-2-methylbenzenesulfonic acid

描述

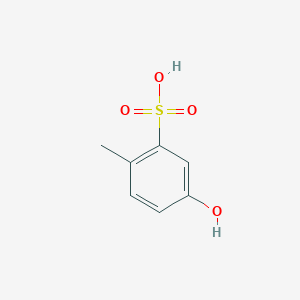

5-Hydroxy-2-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H8O4S. It is a derivative of benzenesulfonic acid, characterized by the presence of a hydroxyl group and a methyl group attached to the benzene ring. This compound is known for its applications in various chemical processes and industries.

准备方法

Synthetic Routes and Reaction Conditions

5-Hydroxy-2-methylbenzenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 5-hydroxy-2-methylbenzene (also known as 5-hydroxy-o-xylene) using sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid group.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

5-Hydroxy-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl and methyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of sulfonates.

Substitution: Formation of various substituted benzenesulfonic acid derivatives.

科学研究应用

5-Hydroxy-2-methylbenzenesulfonic acid, also known as 5-Hydroxy-p-cresol sulfonic acid, is a compound with diverse applications in scientific research and industry. This article explores its applications, particularly in the fields of pharmaceuticals, chemical synthesis, and environmental science.

Pharmaceutical Applications

This compound has been studied for its potential use in pharmaceuticals:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them suitable for developing new antibiotics .

- Sunscreen Agents : The compound has been utilized in formulations as a sunscreen agent due to its ability to absorb UV radiation effectively .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis:

- Dye Manufacturing : It is used in the production of dyes and pigments, leveraging its sulfonic acid group to enhance solubility and stability in aqueous solutions.

- Catalysts : It can act as a catalyst or reagent in various chemical reactions, particularly those involving electrophilic aromatic substitution due to its electron-donating hydroxyl group .

Environmental Science

In environmental applications, this compound is significant for:

- Wastewater Treatment : Its ability to form complexes with heavy metals makes it useful in treating industrial wastewater, aiding in the removal of toxic metals .

- Analytical Chemistry : It is employed as a standard reference material in analytical methods for detecting phenolic compounds in environmental samples .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Applied Microbiology investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

Case Study 2: Wastewater Treatment

Research conducted by environmental scientists highlighted the effectiveness of using this compound for heavy metal remediation in wastewater. The study reported a reduction in lead and cadmium concentrations by over 70% when treated with this compound.

作用机制

The mechanism of action of 5-Hydroxy-2-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfonic acid group can participate in ionic interactions, affecting the solubility and reactivity of the compound in biological systems.

相似化合物的比较

Similar Compounds

- 2-Hydroxy-5-methylbenzenesulfonic acid

- 4-Hydroxy-2-methylbenzenesulfonic acid

- 5-Hydroxy-3-methylbenzenesulfonic acid

Uniqueness

5-Hydroxy-2-methylbenzenesulfonic acid is unique due to the specific positioning of the hydroxyl and methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. This unique structure allows for specific interactions in chemical and biological systems, distinguishing it from other similar compounds.

生物活性

5-Hydroxy-2-methylbenzenesulfonic acid (CAS No. 102014-39-1) is an organic compound notable for its diverse biological activities, primarily attributed to its sulfonic acid and hydroxyl functional groups. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Chemical Formula : C₇H₈O₄S

- Functional Groups : Hydroxyl group (-OH), Methyl group (-CH₃), and Sulfonic acid group (-SO₃H)

This structural configuration contributes to its solubility and reactivity in biological systems, facilitating interactions with various biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound is primarily mediated through:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, likely due to its ability to inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway. This mechanism is similar to that of traditional sulfonamides.

- Antioxidant Properties : The hydroxyl group can donate electrons, thus neutralizing free radicals and reducing oxidative stress in biological systems. This property positions it as a potential therapeutic agent in oxidative stress-related conditions.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of several conventional antibiotics, indicating its potential as an alternative antimicrobial agent.

-

Antioxidant Activity :

- In vitro assays revealed that this compound exhibited strong radical scavenging activity. It showed a dose-dependent response in reducing oxidative stress markers in human cell lines exposed to oxidative agents.

- Pharmacological Applications :

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antibacterial Activity | Antioxidant Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Effective against multiple bacterial strains |

| Sulfanilamide | Yes | Moderate | First synthetic antibacterial agent |

| 4-Aminobenzenesulfonamide | Yes | Low | Commonly used for bacterial infections |

| Acetazolamide | Moderate | Low | Used for glaucoma treatment |

属性

IUPAC Name |

5-hydroxy-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHXPJLWNXLVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597626 | |

| Record name | 5-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102014-39-1 | |

| Record name | 5-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102014391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-2-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DY26DR678 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。